

# Spectroscopic Profile of 2,2,2,4'-Tetrafluoroacetophenone: A Technical Guide

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## Compound of Interest

Compound Name: **2,2,2,4'-Tetrafluoroacetophenone**

Cat. No.: **B1329349**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the fluorinated building block, **2,2,2,4'-Tetrafluoroacetophenone** ( $\alpha,\alpha,\alpha,4$ -Tetrafluoroacetophenone).[1][2]

This compound, with the chemical formula  $C_8H_4F_4O$  and a molecular weight of 192.11 g/mol, is of interest in synthetic and medicinal chemistry.[3][4] Its characterization through various spectroscopic techniques is crucial for confirming its identity and purity.

## Chemical and Physical Properties

Property	Value	Reference
CAS Number	655-32-3	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>8</sub> H <sub>4</sub> F <sub>4</sub> O	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	192.11 g/mol	<a href="#">[4]</a>
Form	Liquid	<a href="#">[5]</a>
Melting Point	24-27 °C (lit.)	<a href="#">[1]</a> <a href="#">[5]</a>
Boiling Point	66-67 °C / 34 mmHg (lit.)	<a href="#">[1]</a> <a href="#">[5]</a>
Density	1.37 g/mL at 25 °C (lit.)	<a href="#">[1]</a> <a href="#">[5]</a>
Refractive Index	n <sub>20/D</sub> 1.448 (lit.)	<a href="#">[1]</a> <a href="#">[5]</a>
InChI	1S/C8H4F4O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4H	<a href="#">[3]</a> <a href="#">[5]</a>
InChIKey	LUKLMXJAEKXROG-UHFFFAOYSA-N	<a href="#">[3]</a> <a href="#">[5]</a>
SMILES	FC1=CC=C(C=C1)C(=O)C(F)(F)F	<a href="#">[5]</a>

## Spectroscopic Data

The following sections summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2,2,2,4'-Tetrafluoroacetophenone**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **2,2,2,4'-Tetrafluoroacetophenone**, <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR are particularly informative.

### <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum provides information about the hydrogen atoms in the molecule. The aromatic protons will exhibit characteristic splitting patterns due to coupling with each other and with the fluorine atom on the phenyl ring.

Note: Specific, publicly available  $^1\text{H}$  NMR peak data for **2,2,2,4'-Tetrafluoroacetophenone** is limited. The following is a predicted interpretation based on the structure.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.1	Doublet of doublets	2H	Aromatic protons ortho to the carbonyl group
~7.3	Doublet of doublets	2H	Aromatic protons meta to the carbonyl group

#### $^{13}\text{C}$ NMR Spectral Data

The  $^{13}\text{C}$  NMR spectrum reveals the carbon framework of the molecule.

Note: Specific, publicly available  $^{13}\text{C}$  NMR peak data for **2,2,2,4'-Tetrafluoroacetophenone** is limited. The data below is based on general knowledge of similar structures.

Chemical Shift (ppm)	Assignment
~180-185	C=O (carbonyl)
~165 (quartet)	C-F on phenyl ring
~132 (quartet)	Aromatic CH ortho to C=O
~130	Quaternary aromatic carbon attached to C=O
~116 (quartet)	Aromatic CH meta to C=O
~116 (quartet)	-CF <sub>3</sub>

#### $^{19}\text{F}$ NMR Spectral Data

$^{19}\text{F}$  NMR is highly sensitive and provides a wide chemical shift range, making it excellent for analyzing fluorinated compounds.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Note: Specific, publicly available  $^{19}\text{F}$  NMR peak data for **2,2,2,4'-Tetrafluoroacetophenone** is limited. The following is a predicted interpretation.

Chemical Shift (ppm)	Multiplicity	Assignment
~ -65 to -75	Singlet	$-\text{CF}_3$
~ -100 to -120	Multiplet	Aromatic C-F

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in a molecule. The IR spectrum of **2,2,2,4'-Tetrafluoroacetophenone** is expected to show characteristic absorptions for the carbonyl group and the carbon-fluorine bonds.

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~1700	Strong	C=O stretch
~1600, ~1500, ~1400	Medium	Aromatic C=C stretches
~1300-1000	Strong	C-F stretches

The NIST WebBook provides a condensed phase IR spectrum for this compound.[\[3\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

m/z	Interpretation
192	Molecular ion $[\text{M}]^+$
123	$[\text{M} - \text{CF}_3]^+$
95	$[\text{C}_6\text{H}_4\text{F}]^+$
69	$[\text{CF}_3]^+$

# Experimental Protocols

Detailed experimental protocols for acquiring the spectral data are provided below.

## NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **2,2,2,4'-Tetrafluoroacetophenone** in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
  - Use a relaxation delay of 1-5 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using proton broadband decoupling to simplify the spectrum to singlets for each unique carbon.[9]
  - A larger number of scans is typically required due to the low natural abundance of  $^{13}\text{C}$ .
  - Set the spectral width to cover the expected range (e.g., 0-200 ppm).
- $^{19}\text{F}$  NMR Acquisition:
  - Acquire the spectrum over a wide spectral range due to the large chemical shift dispersion of fluorine.[7]
  - Proton decoupling can be used to simplify the spectrum.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the

residual solvent peak or an internal standard (e.g., TMS).

## IR Spectroscopy Protocol (ATR-FTIR)

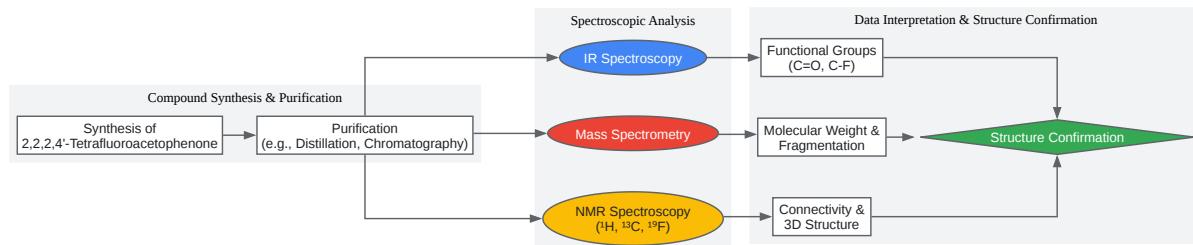
- Sample Preparation: Place a small drop of the liquid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition:
  - Collect a background spectrum of the clean, empty ATR crystal.
  - Collect the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

## Mass Spectrometry Protocol (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of a chemical compound like **2,2,2,4'-Tetrafluoroacetophenone**.



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Spectroscopic analysis workflow.

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